2-Hydroxy-3-methoxy-5-methylbenzoic acid
Description
Contextualization within Phenolic Carboxylic Acids
2-Hydroxy-3-methoxy-5-methylbenzoic acid belongs to the broad class of organic compounds known as phenolic carboxylic acids. These are molecules that possess at least one aromatic ring, a minimum of one hydroxyl (-OH) group directly attached to the ring, and one carboxylic acid (-COOH) functional group.
The structure of this compound fits this definition perfectly:
Phenolic Group: It has a hydroxyl group attached to the benzene (B151609) ring.
Carboxylic Acid Group: It features a carboxyl group on the same ring.
Additional Substituents: The presence of a methoxy (B1213986) (-OCH3) group and a methyl (-CH3) group further classifies it as a more complex member of this family.
This class of compounds is structurally diverse, and the specific positioning of the functional groups is crucial to their chemical behavior.
Below is a table detailing the physicochemical properties of this compound.
| Property | Value |
| CAS Number | 4386-42-9 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| Appearance | Solid |
| MDL Number | MFCD11203629 accelachem.com |
Significance in Contemporary Scientific Inquiry and Development
The importance of this compound in the scientific field is primarily centered on its role as a product in specific degradation pathways and its use as a building block in chemical synthesis.
Role in Degradation Studies: Research has identified this compound as a key product in the oxidative degradation of certain phenolic structures. Specifically, it is formed during the alkaline oxidation of 6,6′-bicreosol, which is a dimer of creosol (2-methoxy-4-methylphenol). acs.orgcapes.gov.br This finding is significant in the study of the complex chemical transformations that lignin (B12514952) and related model compounds undergo during processes like pulp bleaching or natural degradation.
Furthermore, the compound has been a subject in computational studies aimed at understanding the mechanisms of such degradation reactions. scispace.com For instance, its formation from biphenyl (B1667301) model compounds has been referenced in computational analyses that seek to elucidate complex reaction pathways for various phenolic structures. scispace.com These studies are fundamental to advancing the understanding of industrial and environmental chemistry.
Use in Research and Synthesis: this compound is commercially available as a chemical for research and development purposes. accelachem.comaksci.com Its availability indicates its utility as a chemical intermediate or starting material for the synthesis of more complex molecules. The specific combination of functional groups makes it a potentially valuable precursor in multi-step organic synthesis projects, such as the preparation of novel furanosteroids or other target molecules with potential biological activity. jst.go.jp
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(9(11)12)8(10)7(4-5)13-2/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPAIWUMWEZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296400 | |
| Record name | 2-hydroxy-3-methoxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-42-9 | |
| Record name | 4386-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-3-methoxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Natural Occurrence and Biosynthetic Pathways
Isolation and Characterization from Biological Sources
Current research has not identified 2-Hydroxy-3-methoxy-5-methylbenzoic acid as a metabolite synthesized de novo and accumulated in the metabolome of plants or as a secreted product of microbial fermentation. Instead, its isolation and characterization are consistently linked to the chemical or enzymatic breakdown of lignin (B12514952), a complex polymer abundant in the cell walls of terrestrial plants.
Presence in Plant Metabolomes
There is no substantive evidence to suggest that this compound is a constituent of the natural metabolome of living plants. Its presence is detected following the oxidative degradation of lignocellulosic biomass. Lignin, a primary component of this biomass, serves as the precursor from which this benzoic acid derivative is formed.
Microbial Production and Secretion
While microorganisms are pivotal in the degradation of lignin in the environment, the available scientific literature does not indicate that this compound is a directly secreted metabolite from microbial cultures. Its formation is rather a consequence of the enzymatic action of certain fungi on lignin and its structural components. For instance, fungal peroxidases are known to be involved in the delignification processes that can lead to the generation of such aromatic compounds. acs.org
Proposed Biosynthetic Routes and Enzymatic Mechanisms
The formation of this compound is best understood as a degradative pathway from complex lignin structures, rather than a conventional biosynthetic route involving a series of dedicated enzymatic steps starting from simple precursors.
Precursor Utilization and Conversion
The primary precursor for this compound is the dibenzodioxocin structure within the lignin polymer. More specifically, studies on lignin model compounds have identified 3,3′-dimethoxy-5,5′-dimethyl-[1,1′-biphenyl]-2,2′-diol as a direct precursor. The conversion of this biphenyl (B1667301) compound to this compound occurs through oxidative cleavage.
The kinetics of the alkaline peroxide oxidative degradation of 3,3′-dimethoxy-5,5′-dimethyl-[1,1′-biphenyl]-2,2′-diol have been examined, revealing that it is the main degradation product. acs.org Computational analyses support that this degradation is primarily driven by reactions with hydroxyl radicals, which lead to the formation of radical sites. acs.org Subsequent radical couplings can yield organic peroxides and then dioxetane structures, with the formation of a dioxetane intermediate being a prerequisite for the final fragmentation of the molecule into this compound. acs.org
Role of Methyltransferases and Hydroxylases
In the context of the degradation of lignin precursors to form this compound, the roles of methyltransferases and hydroxylases are implicit in the structure of the precursor itself, which is a product of the plant's lignin biosynthesis. The methoxy (B1213986) and hydroxyl groups are already present on the aromatic rings of the lignin polymer.
The key enzymatic activities are those involved in the oxidative cleavage of the precursor. While specific hydroxylases that directly target the precursor to yield this compound have not been fully characterized, the process is understood to involve oxidative enzymes like laccases and peroxidases, often in the presence of mediators. These enzymes generate the radical species that initiate the degradation cascade. For example, the presence of a mediator like 1-hydroxybenzotriazole (B26582) (HBT) with laccase can lead to the formation of products from aromatic ring cleavage. acs.org
Ecological and Chemodiversity Implications
The formation of this compound as a product of lignin degradation has significant implications for carbon cycling in terrestrial ecosystems. Lignin is a highly recalcitrant polymer, and its breakdown by fungi and bacteria is a critical step in the decomposition of plant biomass. The small, functionalized aromatic compounds released during this process, including this compound, contribute to the pool of dissolved organic matter in soils and aquatic systems.
The diversity of these degradation products, reflecting the structural heterogeneity of lignin from different plant sources, contributes to the chemical diversity of the environment. These compounds can then be further metabolized by other microorganisms, entering different biogeochemical pathways. The study of such compounds provides insight into the natural processes of lignocellulose recycling and can inform biotechnological applications aimed at the valorization of lignin from industrial waste streams, such as those from the pulp and paper industry.
| Parameter | Description | Source |
| Precursor Compound | 3,3′-dimethoxy-5,5′-dimethyl-[1,1′-biphenyl]-2,2′-diol | acs.org |
| Process | Alkaline peroxide oxidative degradation | acs.org |
| Key Intermediate | Dioxetane structures | acs.org |
| Driving Force | Reactions with hydroxyl radicals | acs.org |
Advanced Synthetic Strategies and Derivatization Methodologies
Chemical Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzoic Acid
The construction of the this compound molecule is a process that can be achieved through several sophisticated synthetic routes. These pathways often rely on precise control of reaction conditions and the strategic use of functional group manipulations to achieve the desired substitution pattern on the benzene (B151609) ring.
Regioselective Functionalization Approaches
Regioselectivity is paramount in the synthesis of asymmetrically substituted aromatic compounds like this compound. Researchers employ various strategies to introduce functional groups at specific positions on the aromatic core.
One effective method involves the use of protecting groups to temporarily block more reactive sites, thereby directing subsequent reactions to the desired position. For instance, in the synthesis of related hydroxy-methoxybenzoate isomers, a regioselective protection strategy is a key step. This can involve the acylation of a less-hindered hydroxyl group, followed by O-methylation of the more hindered ortho-hydroxyl group, and subsequent deprotection to yield the target molecule.
Another approach is the directed ortho-metalation, where a directing group (like a hydroxyl or methoxy (B1213986) group) facilitates the deprotonation of an adjacent carbon atom by a strong base, followed by quenching with an electrophile. Furthermore, enzymatic and biomimetic approaches are gaining traction. For example, engineered cytochrome P450 enzymes can perform regioselective hydroxylation on benzoic acid derivatives, offering a green alternative to traditional chemical oxidants. The Elbs persulfate oxidation is a classic method for introducing a hydroxyl group para to an existing phenolic hydroxyl group, a technique that could be adapted for precursors of the target compound. ias.ac.in
A direct synthesis route has been developed for the methyl ester of a closely related compound, 2-hydroxy-3-methoxybenzoic acid, starting from 2-hydroxy-3-methoxybenzaldehyde (B140153). This method utilizes an oxidation and esterification in a one-pot reaction with methanol (B129727), vanadium pentoxide, and hydrogen peroxide. google.com
Multi-Step Synthesis Pathways and Optimization
The total synthesis of this compound typically involves a sequence of reactions starting from more readily available precursors. A common precursor for this family of compounds is p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which can be prepared via the carbonation of p-cresol. nist.govnih.gov From this intermediate, the challenge lies in the regioselective introduction of the methoxy group at the C3 position.
An alternative conceptual pathway, modeled after the synthesis of isomeric compounds, could start with 2-methyl-6-nitrobenzoic acid. google.com A generalized multi-step synthesis could follow these steps:
Nitration: Introduction of a nitro group onto a suitable methylbenzoic acid precursor. For example, the nitration of m-methylbenzoic acid can yield 2-nitro-3-methylbenzoic acid. google.com
Reduction: The nitro group is reduced to an amino group, typically through catalytic hydrogenation using catalysts like palladium on carbon.
Diazotization: The resulting amino group is converted into a diazonium salt using reagents like nitroso sulfuric acid or alkyl nitrites at low temperatures (0–5°C).
Hydrolysis: The diazonium salt is hydrolyzed to a hydroxyl group.
Methylation: The newly introduced hydroxyl group is then methylated to a methoxy group using a methylating agent.
Optimization of these pathways involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and the molar ratios of reactants and catalysts to maximize yield and purity. google.com
Catalyst Systems for Enhanced Yield and Selectivity
Catalysts play a critical role in optimizing the synthesis of this compound and its precursors, enhancing reaction rates, yields, and selectivity.
| Reaction Type | Catalyst System | Function and Conditions | Source(s) |
| Hydrogenation (Reduction) | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | Reduces nitro groups to amino groups under hydrogen pressure (0.5 to 1.5 MPa). | google.com |
| Etherification (Methoxylation) | Tetrabutylammonium bromide | Acts as a phase-transfer catalyst in the presence of a base (e.g., K2CO3) and a methylating agent. | |
| Nucleophilic Substitution | Cuprous Bromide (CuBr), Cuprous Iodide (CuI), Stannous Chloride (SnCl2) | Catalyzes the substitution of a halogen with a methoxy group using sodium methoxide (B1231860) at high temperatures (100-180°C). | google.com |
| Oxidation/Esterification | Vanadium Pentoxide (V2O5) | Used with hydrogen peroxide to catalyze the direct conversion of an aldehyde to a methyl ester. | google.com |
| Esterification | Sulfuric Acid (H2SO4) | A strong acid catalyst for Fischer esterification, typically conducted under reflux conditions. | nist.govnih.gov |
Synthesis of Structurally Related Analogues and Derivatives
The core structure of this compound can be readily modified to produce a wide range of analogues and derivatives. These modifications typically involve electrophilic substitution on the aromatic ring or reactions at the hydroxyl and carboxyl functional groups.
Modifications of Aromatic Ring Substituents (e.g., Halogenation, Nitration, Amination)
Altering the substituents on the aromatic ring can significantly impact the compound's chemical and physical properties.
Halogenation: The electron-rich aromatic ring is susceptible to electrophilic halogenation. For instance, iodination of a related precursor, the methyl ester of 3-methyl salicylic (B10762653) acid, can be achieved using sodium iodide in the presence of sodium hypochlorite (B82951) to yield methyl 2-hydroxy-5-iodo-3-methylbenzoate. Direct bromination is also a common method to introduce a bromine atom onto the ring, leading to derivatives like 5-Bromo-2-hydroxy-3-methoxybenzoic acid. nih.gov
| Halogenated Analogue | Molecular Formula | CAS Number | Source(s) |
| 5-Bromo-2-hydroxy-3-methoxybenzoic acid | C₈H₇BrO₄ | 35090-76-7 | nih.gov |
| 5-Bromo-3-hydroxy-2-methylbenzoic acid | C₈H₇BrO₃ | 1442643-22-2 | bldpharm.com |
| 3-Bromo-2-hydroxy-5-methylbenzoic acid | C₈H₇BrO₃ | Not Available | sigmaaldrich.com |
| 5-Bromo-2-hydroxy-3-methylbenzoic acid | C₈H₇BrO₃ | 36194-82-8 | synquestlabs.com |
Nitration: Introducing a nitro group onto the ring can be accomplished using nitrating agents. The synthesis of 2-nitro-3-methyl benzoic acid is achieved by reacting m-methyl benzoic acid with nitric acid at low temperatures (-30 to -15 °C). google.com This nitro derivative can then serve as a precursor for further functionalization.
Amination: Amino derivatives are typically synthesized by the reduction of a corresponding nitro compound. google.com An alternative route involves catalytic coupling reactions. For example, the synthesis of structurally similar compounds like 4-amino-5-chloro-2-methoxybenzoic acid can be achieved by coupling with glycine (B1666218) derivatives followed by catalytic hydrogenation. This suggests a pathway to analogues like 5-amino-2-hydroxy-3-methylbenzoic acid.
Esterification and Etherification of Hydroxyl and Carboxyl Groups
The hydroxyl and carboxyl groups of this compound are primary sites for derivatization through esterification and etherification.
Esterification: The carboxylic acid functionality is readily converted to an ester. The most common method is Fischer esterification, which involves refluxing the acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). nist.govnih.govrasayanjournal.co.in Yields for this reaction are generally good. For example, converting p-cresotinic acid to its ethyl ester using ethanol (B145695) and H₂SO₄ results in a 70% yield. nih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of dimethylaminopyridine (DMAP) can be used to facilitate ester formation under milder conditions. rasayanjournal.co.in
Etherification: The phenolic hydroxyl group can be converted to an ether. This is typically achieved by reacting the compound with an alkyl halide (e.g., dimethyl sulfate (B86663), n-propyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). nist.govgoogle.comrasayanjournal.co.in Care must be taken as the carboxylic acid can also react under these conditions. Often, the carboxylic acid is first protected as an ester before performing the etherification reaction. The resulting ether-ester can then be hydrolyzed back to a carboxylic acid if desired. nist.govnih.gov For instance, the synthesis of 2-propoxy-5-methylbenzoic acid involves the propylation of ethyl 2-hydroxy-5-methylbenzoate with propyl iodide, followed by hydrolysis of the ethyl ester. nih.gov
Introduction of Complex Side Chains and Heterocyclic Moieties
The introduction of diverse side chains and the construction of fused or appended heterocyclic rings are key strategies for modifying the properties of the parent molecule.
Introduction of Complex Side Chains:
Functionalization can be achieved at the hydroxyl and carboxylic acid groups, often requiring a strategic use of protecting groups to ensure selectivity. A common approach involves first esterifying the carboxylic acid, which allows for selective reaction at the phenolic hydroxyl group. For instance, a method analogous to the synthesis of 2-propoxy-5-methylbenzoic acid can be employed. nist.gov This involves converting the carboxylic acid to an ester, followed by Williamson ether synthesis at the hydroxyl group to introduce an alkyl or more complex side chain. The final step is the hydrolysis of the ester to regenerate the carboxylic acid. nist.gov
This multi-step sequence is often necessary because attempting to directly alkylate the phenolic hydroxyl group in the presence of a free carboxylic acid can lead to a mixture of products, including esterification of the carboxyl group. nist.gov
Another powerful method for modifying the aromatic ring is through electrophilic substitution reactions. Azo coupling, for example, can introduce complex arylazo side chains. In a reaction with a related compound, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a diazonium salt was coupled at the 5-position (para to the hydroxyl group) to yield an azo-functionalized aldehyde. researchgate.net This indicates that the 5-position of the parent acid, if not already substituted with a methyl group, is activated towards such reactions. For the target molecule, electrophilic substitution would be directed to the 6-position.
Furthermore, modern cross-coupling reactions, though not explicitly documented for this specific molecule, represent a state-of-the-art method for introducing complex side chains. Strategies such as the nucleophilic aromatic substitution of pre-installed leaving groups (like fluorine) with amines have been used to create 4-(N-cycloalkylamino)-substituted benzoic acids, showcasing a pathway to complex amine-containing derivatives. researchgate.net
Synthesis of Heterocyclic Moieties:
The intrinsic functionality of this compound makes it a valuable scaffold for synthesizing heterocyclic compounds, particularly those containing an oxygen atom.
Flavones and Chromones: Salicylic acids and their derivatives are well-known precursors to flavones and chromones, which are classes of benzopyran-containing natural products. The synthesis often proceeds via a Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone (B1195853) derivative is acylated and then cyclized. researchgate.net By converting the carboxylic acid of the target molecule into an acetophenone (B1666503) group, access to this synthetic route is possible.
Hydrazone Derivatives: The condensation of salicylaldehyde (B1680747) derivatives with hydrazides to form salicylaldehyde hydrazones is a well-established reaction. nih.gov These hydrazones are not only biologically active but can also serve as intermediates for the synthesis of various heterocyclic systems. While this involves an aldehyde, the carboxylic acid of the target molecule could be reduced to an aldehyde or converted to an acyl chloride to engage in similar condensation reactions, thereby opening pathways to new heterocyclic structures.
The following table summarizes representative derivatization strategies applicable to the 2-hydroxybenzoic acid scaffold.
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Moiety | Reference |
| Etherification | Phenolic Hydroxyl | 1. Esterification (e.g., MeOH, H₂SO₄) 2. Alkyl Halide, Base (e.g., K₂CO₃) 3. Hydrolysis (e.g., aq. KOH) | Alkoxy Side Chain | nist.gov, rasayanjournal.co.in |
| Azo Coupling | Aromatic Ring | Aryl Diazonium Salt, Base | Arylazo Side Chain | researchgate.net |
| Heterocycle Synthesis (Flavone) | Carboxyl (via conversion to acetophenone) | Baker-Venkataraman Reaction | Fused Benzopyran Ring | researchgate.net |
| Heterocycle Synthesis (Hydrazone) | Carboxyl (via conversion to aldehyde) | Hydrazides | Hydrazone Moiety | nih.gov |
Synthetic Challenges and Future Directions in Chemical Synthesis
The synthesis and derivatization of this compound are not without their difficulties, which stem from the interplay of the different functional groups.
Synthetic Challenges:
A primary challenge in the synthesis of substituted salicylic acids is achieving high regioselectivity and chemoselectivity.
Harsh Conditions and Selectivity in Primary Synthesis: The classical method for synthesizing salicylic acids, the Kolbe-Schmitt reaction, involves the carboxylation of a phenolate (B1203915) with carbon dioxide. nih.gov This reaction often requires harsh conditions, such as high temperatures and pressures, and can result in the formation of unwanted isomers and byproducts. researchgate.net
Chemoselectivity Issues in Derivatization: The presence of three distinct functional sites (carboxyl, hydroxyl, and the activated aromatic ring) complicates selective transformations. As mentioned, direct alkylation can lead to a mixture of O-alkylated products and esters. nist.gov The reactivity of the carboxylic acid group towards esterification can also be sluggish, which is attributed to the electronic effects of the ortho-hydroxyl group.
Future Directions in Chemical Synthesis:
Future synthetic methodologies are trending towards greater efficiency, selectivity, and sustainability, addressing the challenges of classical methods.
Catalytic C-H Functionalization: A significant advancement is the use of transition metal catalysis for the direct carboxylation of phenols. Palladium-catalyzed C-H carboxylation, directed by a silanol (B1196071) group, allows for the highly selective introduction of a carboxylic acid at the ortho position to the hydroxyl group under milder conditions than the Kolbe-Schmitt reaction. nih.gov This approach offers excellent functional group tolerance and high efficiency, representing a promising future direction for the synthesis of salicylic acid derivatives. nih.gov
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. The use of mechanochemistry, such as high-speed ball milling for solid-state synthesis, has been shown to produce flavones in high yield with short reaction times and without the need for bulk solvents. researchgate.net Such solvent-free or "neat" conditions are a hallmark of green chemistry and are likely to be applied more broadly in the future.
Computational Design and In Silico Screening: The rational design of new derivatives is being accelerated by computational methods. Before undertaking laboratory synthesis, newly designed compounds can be screened in silico for drug-like properties and potential biological activity. nih.gov This approach allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
The evolution of synthetic chemistry continues to provide new tools to overcome the challenges associated with complex molecules like this compound, paving the way for the creation of novel and valuable compounds.
Mechanistic Investigations of Biological Activities in Vitro and Non Human in Vivo Models
Antimicrobial Research Applications
The antimicrobial effects of phenolic acids are generally attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, and alter the intracellular pH. researchgate.net The specific arrangement of substituents on the benzoic acid scaffold significantly influences these activities.
Assessment of Antibacterial Efficacy and Mechanism of Action
The position of hydroxyl and methoxy (B1213986) groups on the benzoic acid ring has a demonstrated effect on antibacterial efficacy. researchgate.net For instance, studies on positional isomers of benzoic acid derivatives against Escherichia coli have shown that the addition of hydroxyl and methoxyl substituents can modulate the antibacterial effect relative to benzoic acid. researchgate.net It has been observed that some derivatives of 3-hydroxybenzoic acid exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in Similarly, hydrazide-hydrazones of 3-methoxybenzoic acid have shown promising antibacterial activity, particularly against Bacillus species. nih.gov
The mechanism of action for related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) against Staphylococcus aureus, involves targeting the cell membrane, leading to increased permeability and release of intracellular components. nih.gov The antibacterial activity of phenolic acids is often linked to the undissociated form of the acid, which can diffuse across the bacterial membrane. researchgate.net
Table 1: Examples of Antibacterial Activity of Benzoic Acid Derivatives (Note: Data is for related compounds, not 2-Hydroxy-3-methoxy-5-methylbenzoic acid)
| Compound | Test Organism | Activity | Reference |
| 2-Hydroxybenzoic acid | Escherichia coli O157 | MIC = 1 mg/mL | researchgate.net |
| 3-Methoxybenzoic acid | Escherichia coli O157 | MIC = 2 mg/mL | researchgate.net |
| 3-hydroxy methyl benzoate | Gram +ve and Gram -ve cultures | Active | rasayanjournal.co.in |
| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. | High bacteriostatic/bactericidal activity | nih.gov |
Antifungal Properties and Cellular Targets
While direct research into the antifungal properties of this compound is scarce, the broader class of salicylic (B10762653) acid and methoxybenzoic acid derivatives has been investigated for antifungal potential.
Derivatives of salicylic acid have been synthesized and tested against various plant pathogenic fungi, with some showing moderate to good activity against species like Botrytis cinerea and Rhizoctonia solani. researchgate.net The introduction of different alkoxy groups to the salicylic acid structure can modulate the antifungal potency. capes.gov.br For example, the synthesis of 1-methoxy-1-oxoalkan-2-yl salicylates has yielded compounds with notable fungicidal activity. researchgate.net
The cellular targets for the antifungal action of such phenolic compounds are believed to involve the disruption of the fungal cell wall and membrane, leading to altered permeability and inhibition of essential enzymes. Chalcones substituted with methoxyl groups have demonstrated a broad spectrum of antifungal activities against various Candida species. nih.gov
Antioxidant and Free Radical Scavenging Capabilities
Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The antioxidant capacity is heavily influenced by the number and position of hydroxyl and methoxy groups. nih.govnih.gov
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Neutralization
Specific data on the neutralization of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) by this compound is not available. However, the general principles of ROS and RNS scavenging by phenolic acids are well-established. ROS include species like the superoxide (B77818) radical (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), while RNS include nitric oxide (NO•) and peroxynitrite (ONOO⁻). nih.gov
Studies on various hydroxybenzoic acid derivatives have demonstrated their capacity to scavenge these reactive species. antiox.orgcapes.gov.br The presence of multiple hydroxyl groups generally enhances scavenging activity. nih.govnih.gov For example, dihydroxybenzoic acids show better antioxidant properties against superoxide radicals than monohydroxybenzoic acids. semanticscholar.org The position of the hydroxyl group is also critical; compounds with hydroxyl groups in the ortho and para positions often exhibit the best antioxidant properties. antiox.orgresearchgate.net Methoxy groups can also contribute to antioxidant activity by stabilizing the resulting phenoxyl radical. nih.gov
In Vitro Assays for Radical Quenching Activity
A variety of in vitro assays are used to determine the radical quenching activity of phenolic compounds. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. capes.gov.brresearchgate.net
Research on a range of natural phenolic compounds has shown that the structure of the compound dictates its performance in these assays. nih.gov For instance, in DPPH assays, phenolic acids with multiple hydroxyl groups, such as gallic acid and protocatechuic acid, exhibit high scavenging capacities. nih.gov The presence of electron-donating methoxy groups can also contribute to the radical scavenging activity. nih.govnih.gov Vanillic acid, a methoxy-substituted hydroxybenzoic acid, has been shown to have superoxide and hydroxyl radical scavenging activities. nih.gov
Table 2: Examples of In Vitro Radical Scavenging Activity of Benzoic Acid Derivatives (Note: Data is for related compounds, not this compound)
| Compound | Assay | Result | Reference |
| 3,5-dihydroxy benzoic acid | DPPH• assay | Strong activity | nih.gov |
| Vanillic acid | DPPH• assay | Moderate activity | nih.gov |
| Syringic acid | DPPH• assay | Moderate activity | nih.gov |
| Gallic acid | DPPH• scavenging | High activity (88.5%) | nih.gov |
Modulation of Cellular Redox Homeostasis
The ability of a compound to modulate cellular redox homeostasis is a key aspect of its antioxidant function. This involves not only direct scavenging of ROS and RNS but also potentially influencing the activity of endogenous antioxidant enzymes.
While specific studies on how this compound affects cellular redox homeostasis are lacking, research on other phenolic compounds suggests potential mechanisms. Phenolic acids can help maintain a balanced redox state within cells, protecting them from oxidative stress-induced damage to lipids, proteins, and DNA. antiox.org The antioxidant properties of hydroxybenzoic acids and their derivatives enable them to prevent or decrease the overproduction of reactive species. antiox.org
Preclinical Cancer Research: Mechanistic Studies
Inhibition of Cell Proliferation and Cell Cycle Arrest
Further experimental research is required to elucidate the potential biological activities and mechanistic pathways of this compound.
DNA Binding Interactions and Transcription Modulation
Currently, detailed scientific studies specifically investigating the direct DNA binding interactions and transcription modulation mechanisms of this compound are limited in publicly available research. However, a commercially available description of the closely related compound, 2-hydroxy-3-methoxybenzoic acid, suggests that it may act as a coordination complex that binds to DNA and inhibits the process of transcription. biosynth.com This description also notes that the compound has been studied for its potential in cancer treatment and its ability to induce apoptosis in human HL-60 cells. biosynth.com
Further research on a related isomer, 2-hydroxy-4-methoxy benzoic acid (HMBA), has shown that it can cause dose-dependent DNA damage in SK-MEL-28 melanoma cells. phcog.com This effect, assessed by a comet assay, is part of its mechanism for inhibiting the propagation of these cancer cells. phcog.com However, this study focused on DNA damage rather than direct binding and modulation of transcription.
While the broader class of phenolic acids is known to influence various cellular processes, including gene expression, specific data on the direct interaction of this compound with DNA and transcription factors remains an area for further investigation.
Enzyme Inhibition and Activation Studies
The direct effects of this compound on enzyme inhibition and activation are not well-documented in current scientific literature. However, studies on structurally similar compounds provide insights into potential activities.
For instance, 2-methoxybenzoic acid has been shown to inhibit carbonic anhydrase activity in platelets. nih.gov This inhibition leads to an increase in intraplatelet cGMP levels, which in turn suppresses the phosphorylation of cytosolic phospholipase A2, ultimately reducing platelet reactivity and thrombosis. nih.gov
Derivatives of the parent molecule have also been synthesized and evaluated for their enzyme inhibitory potential. A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, platelet aggregation, and cancer.
Another related compound, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), has been the subject of studies on enzyme inhibition. Derivatives of vanillic acid have demonstrated urease inhibition activity.
These findings on related molecules suggest that this compound could possess enzyme-modulating properties, but specific studies are required to confirm and characterize such activities.
Antifeedant Activity in Pest Management Research (e.g., Pine Weevil Studies)
A significant area of research for a derivative of 2-hydroxy-3-methoxybenzoic acid has been its potent antifeedant activity, particularly against the pine weevil (Hylobius abietis), a major pest in European forestry. researchgate.netnih.govdiva-portal.org Studies have consistently demonstrated that methyl 2-hydroxy-3-methoxybenzoate, the methyl ester of the compound, is a highly effective feeding deterrent for this insect. researchgate.netdiva-portal.org
In laboratory bioassays, the antifeedant effects of various benzoic acid derivatives were evaluated. Among ten isomers of methyl hydroxy-methoxybenzoate tested, methyl 2-hydroxy-3-methoxybenzoate exhibited the strongest antifeedant effect on adult pine weevils. researchgate.net This has led to its consideration as a potential environmentally friendly alternative to conventional insecticides for protecting conifer seedlings. diva-portal.orgresearchgate.net The research identified key structural features that contribute to the antifeedant efficiency of benzoic acid derivatives. nih.gov
The following table summarizes the findings on the antifeedant activity of methyl 2-hydroxy-3-methoxybenzoate and related compounds against the pine weevil.
| Compound | Organism | Activity | Research Finding |
| Methyl 2-hydroxy-3-methoxybenzoate | Hylobius abietis (Pine Weevil) | Antifeedant | Showed the highest antifeedant effect among ten tested methyl hydroxy-methoxybenzoate isomers. diva-portal.orgresearchgate.net |
| Methyl 2,4-dimethoxybenzoate | Hylobius abietis (Pine Weevil) | Antifeedant | Identified as a new, highly effective antifeedant with one of the highest antifeedant indices. nih.gov |
| Isopropyl 2,4-dimethoxybenzoate | Hylobius abietis (Pine Weevil) | Antifeedant | Demonstrated a very high antifeedant index, making it a strong candidate for practical application. nih.gov |
| Methyl (3,5-dimethoxyphenyl)acetate | Hylobius abietis (Pine Weevil) | Antifeedant | Recognized as a new and highly effective antifeedant compound. nih.gov |
| Methyl (2,5-dimethoxyphenyl)acetate | Hylobius abietis (Pine Weevil) | Antifeedant | Found to be a new, highly effective antifeedant against the pine weevil. nih.gov |
Other Biologically Relevant Mechanistic Studies (e.g., Neuroprotection, Antihepatotoxic Effects, Platelet Aggregation Inhibition)
Direct evidence for the neuroprotective, antihepatotoxic, and platelet aggregation inhibitory effects of this compound is scarce. However, research on closely related isomers and derivatives provides valuable insights into these potential activities.
Neuroprotection: While specific studies on this compound are lacking, the broader class of phenolic acids has been reported to have neuroprotective roles. nih.gov For example, 4-hydroxybenzoic acid has been shown to protect primary cerebellar granule neurons from oxidative stress and glutamate-induced excitotoxicity in a dose-dependent manner. nih.gov Another study on a natural flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration. nih.gov These findings suggest a potential for phenolic compounds with similar structural motifs to exert neuroprotective effects.
Antihepatotoxic Effects: Research on isomers of the target compound has revealed significant antihepatotoxic properties. 2-Hydroxy-4-methoxy benzoic acid (HMBA) has been shown to protect against carbon tetrachloride-induced liver damage in rats. nih.gov Its protective mechanism involves reducing serum transaminase activities, decreasing hepatic lipid peroxidation, and restoring inflammatory cytokine levels. nih.gov Similarly, p-methoxybenzoic acid, isolated from Capparis spinosa, demonstrated significant antihepatotoxic activity against hepatotoxicity induced by carbon tetrachloride and paracetamol in vivo, and by thioacetamide (B46855) and galactosamine in isolated rat hepatocytes. nih.gov
Platelet Aggregation Inhibition: Studies on related benzoic acid derivatives have indicated potential for inhibiting platelet aggregation. 2-Methoxybenzoic acid has been found to suppress platelet reactivity, including spreading, retraction, and aggregation in both mouse and human platelets. nih.gov The mechanism involves the inhibition of carbonic anhydrase, leading to an increase in cGMP and subsequent suppression of phospholipase A2 phosphorylation. nih.gov Furthermore, enantiomers of 2-(2-hydroxypropanamido)benzoic acid have been shown to significantly inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid in rabbit platelet-rich plasma, with an efficacy comparable to aspirin. plos.orgnih.gov
Metabolic Transformations and Biotransformation Studies
Microbial Biotransformation and Biodegradation
Microorganisms play a crucial role in the breakdown of aromatic compounds in the environment. The structural features of 2-Hydroxy-3-methoxy-5-methylbenzoic acid, namely the hydroxyl, methoxy (B1213986), and methyl groups on the benzene (B151609) ring, influence its susceptibility to microbial attack.
A primary and critical step in the anaerobic metabolism of methoxylated aromatic compounds is O-demethylation, the cleavage of the ether bond of the methoxy group. This process is carried out by various strict and facultative anaerobic bacteria. Studies on compounds like 3-methoxybenzoic acid have shown that anaerobic bacteria can utilize the O-methyl group as a C1 growth substrate. tandfonline.comnih.gov This bioconversion leads to the formation of hydroxylated derivatives. nih.gov For instance, Eubacterium limosum and Acetobacterium woodii have been shown to metabolize 3-methoxybenzoic acid to 3-hydroxybenzoic acid. nih.gov The mechanism involves the removal of a methyl group rather than a methoxy group. nih.gov This process is often inducible and specific to the methoxylated benzoates available. tandfonline.comnih.gov In the context of this compound, it is plausible that anaerobic bacteria would initiate its degradation by O-demethylation of the C3-methoxy group to yield 2,3-dihydroxy-5-methylbenzoic acid.
The O-demethylase enzyme system in acetogenic bacteria like Acetobacterium dehalogenans consists of multiple components, including two methyltransferases and a corrinoid protein, which facilitate the transfer of the methyl group to tetrahydrofolate. db-thueringen.de
Table 1: Anaerobic Bacteria Involved in O-Demethylation of Methoxybenzoic Acids
| Bacterial Strain | Substrate(s) | Product(s) | Reference |
| Eubacterium limosum | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | nih.gov |
| Acetobacterium woodii | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | nih.gov |
| Anaerobic Consortium | 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | nih.gov |
| Desulfitobacterium hafniense | Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 3,6-Dichlorosalicylic acid | researchgate.net |
| Moorella thermoacetica | Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 3,6-Dichlorosalicylic acid | researchgate.net |
This table is based on data from studies on related methoxybenzoic acids.
Various bacterial genera are known for their ability to degrade aromatic compounds. Pseudomonas and Nocardia are two such genera with well-documented capabilities for metabolizing a wide range of aromatic substrates.
Pseudomonas species are particularly versatile in their metabolism of aromatic compounds. tandfonline.comnih.gov For instance, Pseudomonas sp. strain PN-1 can anaerobically grow on vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound with a similar substitution pattern to this compound. nih.gov The metabolism of vanillic acid by this strain proceeds through protocatechuic acid (3,4-dihydroxybenzoic acid). nih.gov Pseudomonas fluorescens has been shown to degrade salicylic (B10762653) acid (2-hydroxybenzoic acid) to catechol. scielo.br Given the structural similarities, it is likely that Pseudomonas strains could metabolize this compound, potentially through initial O-demethylation followed by ring cleavage. nih.govmdpi.com
Nocardia species are also proficient in the degradation of aromatic hydrocarbons. tandfonline.comtandfonline.comnih.gov Nocardia sp. H17-1, for example, can degrade various aromatic compounds, possessing genes for catechol 1,2-dioxygenase, an enzyme involved in the ortho-cleavage pathway of the aromatic ring. tandfonline.comtandfonline.com While this strain showed lower activity against certain aromatic fractions, its enzymatic machinery suggests a potential role in the breakdown of substituted benzoic acids. tandfonline.comtandfonline.comresearchgate.net
Enzymatic Conversion Pathways
The biotransformation of this compound is mediated by specific enzymes that catalyze key reactions such as hydroxylation and demethylation.
O-demethylation is a crucial enzymatic reaction in the breakdown of methoxylated aromatic compounds. In aerobic bacteria, this is often catalyzed by monooxygenases, such as cytochrome P450 enzymes. nih.gov These enzymes introduce an oxygen atom into the methyl group, leading to the formation of an unstable hemiacetal that spontaneously releases formaldehyde. nih.gov
Dioxygenases are another class of enzymes vital for the degradation of aromatic rings. They incorporate both atoms of molecular oxygen into the substrate. researchgate.net For instance, gentisate 1,2-dioxygenase is involved in the cleavage of gentisic acid (2,5-dihydroxybenzoic acid), a potential metabolite of salicylic acid degradation. tandfonline.com The degradation of 2,3-dihydroxybenzoate, a potential demethylation product of 3-methoxysalicylic acid, is initiated by a 3,4-dioxygenase in Pseudomonas reinekei MT1. nih.gov
Table 2: Key Enzymes in the Biotransformation of Related Aromatic Acids
| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Potential Role in Metabolism of this compound | Reference |
| Monooxygenase | Cytochrome P450 | O-demethylation | Conversion of the 3-methoxy group to a hydroxyl group | nih.gov |
| Dioxygenase | Catechol 1,2-dioxygenase | Aromatic ring cleavage | Cleavage of a dihydroxy intermediate | tandfonline.comtandfonline.com |
| Dioxygenase | Gentisate 1,2-dioxygenase | Aromatic ring cleavage | Cleavage of a dihydroxy intermediate | tandfonline.com |
| Dioxygenase | 2,3-dihydroxybenzoate 3,4-dioxygenase | Aromatic ring cleavage | Cleavage of the potential demethylated product, 2,3-dihydroxy-5-methylbenzoic acid | nih.gov |
| CoA Ligase | 2-hydroxybenzoate-CoA ligase | Activation of the carboxylic acid | Preparation for subsequent enzymatic reactions | nih.gov |
| Reductase | 2-hydroxybenzoyl-CoA reductase | Dehydroxylation | Removal of a hydroxyl group from a CoA-activated intermediate | nih.gov |
This table presents enzymes involved in the metabolism of structurally similar compounds and their potential role for the target compound.
Metabolic Fate in Model Organisms (Non-Human)
Studies in non-human model organisms, particularly rats, provide insights into the likely metabolic fate of this compound in mammals. The metabolism of benzoic acid and its derivatives in rats typically involves conjugation reactions to facilitate their excretion.
The metabolism of benzoic acid in rats primarily leads to the formation of hippuric acid through conjugation with glycine (B1666218). db-thueringen.deresearchgate.net However, for substituted benzoic acids, other metabolic pathways can be prominent. For instance, the metabolism of 2-(2-hydroxypropanamido) benzoic acid in rats involves hydroxylation, decarboxylation, and various conjugation reactions, including glucuronidation, glycine conjugation, and N-acetyl conjugation. researchgate.net
A study on the metabolism of [3H]-l-menthol in rats, which also contains a hydroxyl group, showed that the major biliary metabolite was menthol (B31143) glucuronide. nih.gov The urinary metabolites resulted from hydroxylation at various positions, leading to mono- and dihydroxy-menthols and carboxylic acids, which were partly excreted as glucuronic acid conjugates. nih.gov
Based on these findings, it can be anticipated that this compound, when administered to a model organism like the rat, would undergo O-demethylation and/or hydroxylation, followed by extensive conjugation with glucuronic acid and potentially other moieties like glycine or sulfate (B86663) before being excreted in the urine and bile.
Table 3: Potential Metabolic Transformations of this compound in a Model Organism (Rat) - Inferred from Related Compounds
| Metabolic Reaction | Potential Product(s) | Reference (from related compounds) |
| O-Demethylation | 2,3-Dihydroxy-5-methylbenzoic acid | nih.gov |
| Hydroxylation | Dihydroxy-methoxy-methylbenzoic acid isomers | researchgate.netnih.gov |
| Glucuronidation | 2-Hydroxy-3-methoxy-5-methylbenzoyl glucuronide; Glucuronides of hydroxylated metabolites | researchgate.netnih.gov |
| Glycine Conjugation | 2-Hydroxy-3-methoxy-5-methylhippuric acid | db-thueringen.deresearchgate.net |
Advanced Structural Characterization and Computational Chemistry
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the chemical structure of 2-hydroxy-3-methoxy-5-methylbenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Mass Spectrometry (MS) determines the exact molecular weight and fragmentation patterns, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and conjugated systems.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~11-13 (broad s) | ~172 |
| Aromatic CH (C4-H) | ~7.0-7.2 (d) | ~120-125 |
| Aromatic CH (C6-H) | ~6.8-7.0 (d) | ~115-120 |
| Phenolic OH (-OH) | ~9-10 (broad s) | - |
| Methoxy (B1213986) (-OCH₃) | ~3.8-4.0 (s) | ~55-60 |
| Methyl (-CH₃) | ~2.2-2.4 (s) | ~20-22 |
| Quaternary Aromatic C1 | - | ~110-115 |
| Quaternary Aromatic C2 | - | ~145-150 |
| Quaternary Aromatic C3 | - | ~148-152 |
| Quaternary Aromatic C5 | - | ~130-135 |
Note: These are estimated values. Actual experimental data may vary based on solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation behavior upon ionization. The compound has a molecular formula of C₉H₁₀O₄, corresponding to a molecular weight of 182.17 g/mol . bldpharm.com The exact mass is approximately 182.0579 Da.
Electron ionization mass spectrometry (EI-MS) of this molecule would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 182. Key fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the carboxylic acid and adjacent hydroxyl group, loss of a methyl radical (•CH₃) from the methoxy group, and loss of a carboxyl group (•COOH or CO₂). While specific experimental mass spectra for the title compound are not available in the provided results, analysis of related structures such as its methyl ester can provide clues to its fragmentation pattern. For instance, the mass spectrum of methyl 2-hydroxy-3-methoxybenzoate shows significant peaks corresponding to the molecular ion and fragments from the loss of the ester and methoxy groups. massbank.eu
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 182 | [C₉H₁₀O₄]⁺ (Molecular Ion) | Represents the intact molecule. |
| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 164 | [M - H₂O]⁺ | Loss of water, likely from the carboxyl and hydroxyl groups. |
| 136 | [M - COOH - H]⁺ or [M - CO₂]⁺ | Decarboxylation of the molecular ion. |
Note: This table is based on theoretical fragmentation patterns.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| O-H (Phenol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ether/Phenol) | 1200-1300 | Stretching |
Note: The exact positions of these bands can be influenced by hydrogen bonding.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly involving the aromatic ring and its substituents. The conjugated system of the benzene (B151609) ring, influenced by the hydroxyl, methoxy, methyl, and carboxyl groups, is expected to produce distinct absorption maxima in the UV region. Studies on similar phenolic acids, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), show absorption bands that are sensitive to solvent polarity and pH, which is also anticipated for the title compound. researchgate.net
X-ray Crystallography and Solid-State Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Although specific X-ray crystallographic data for this compound is not available in the provided search results, studies on the closely related compound 2-hydroxy-3-methoxybenzoic acid reveal key structural features that are likely to be preserved. researchgate.net In this analog, the molecule is nearly planar, a conformation stabilized by an intramolecular hydrogen bond. researchgate.net The crystal structure of similar aromatic acids, like p-anisic acid, shows that the carboxyl group and methyl group can be slightly displaced from the plane of the benzene ring due to intermolecular forces. rsc.org It is expected that this compound would adopt a similar, largely planar conformation to maximize electronic conjugation and accommodate intramolecular hydrogen bonding.
The structure of this compound is well-suited for forming both intramolecular and intermolecular hydrogen bonds, which significantly influence its physical properties and crystal structure.
An important feature is the expected intramolecular hydrogen bond between the phenolic hydroxyl group at the C2 position and the carbonyl oxygen of the carboxylic acid. This interaction forms a stable six-membered ring, a common motif in ortho-hydroxy benzoic acids. researchgate.net
Intermolecular hydrogen bonds are also critical to the crystal lattice formation. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. researchgate.net This dimeric structure is then further extended into a larger supramolecular network through other interactions, potentially involving the methoxy group and π–π stacking between the aromatic rings of adjacent molecules. researchgate.netnih.gov In the hydrated form of 2-hydroxy-3-methoxybenzoic acid, water molecules act as bridges, forming complex hydrogen-bonding networks that link the organic molecules into helical chains. nih.gov
Investigation of Supramolecular Assembly and Network Formation (e.g., π-π Stacking)
The arrangement of molecules in a crystalline solid, known as supramolecular assembly, is dictated by a variety of non-covalent interactions. In compounds related to this compound, such as 2-Hydroxy-3-methoxybenzoic acid, hydrogen bonding plays a pivotal role. This compound is recognized as an excellent candidate for building supramolecular complexes due to its capacity to act as both a hydrogen-bond donor and acceptor. nih.gov
In the hydrated form (monohydrate), molecules of 2-Hydroxy-3-methoxybenzoic acid are connected by water molecules through O—H⋯O hydrogen bonds, which form distinct ring structures. nih.gov These rings then assemble into infinite helical chains. nih.gov The stability of the broader supramolecular network is further enhanced by offset π-π stacking interactions that occur between the aromatic rings of adjacent helical chains. nih.govresearchgate.net The measured distance between the centers (centroids) of these interacting rings is approximately 3.6432 Å, with an interplanar distance of 3.44 Å. nih.gov In the anhydrous form, intermolecular O—H⋯O hydrogen bonding results in a dimeric structure, which is then extended into infinite stacks through π–π interactions between neighboring aromatic rings. researchgate.net
Quantum Chemical Calculations and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the vibrational properties of molecules. For benzoic acid and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide detailed insights into their molecular geometry and vibrational spectra. vjst.vnresearchgate.net
Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms. For instance, in a study on a benzoic acid dimer, the optimized structure was calculated using the B3LYP/6-311++G(2d,p) basis set, revealing key intermolecular hydrogen bond distances, such as an O-H∙∙∙O bond of 1.637 Å. vjst.vn Such calculations for related molecules, like 3-methoxy-2,4,5-trifluorobenzoic acid, show that substitutions on the benzene ring can lead to an imbalanced ring structure, affecting bond lengths and angles compared to unsubstituted benzoic acid. orientjchem.org
Vibrational analysis based on DFT calculations allows for the prediction of infrared (IR) and Raman spectra. researchgate.net For example, the characteristic O–H stretching vibration is sensitive to hydrogen bonding. mdpi.com Theoretical calculations for a related benzimidazole (B57391) benzoic acid derivative predicted the O-H stretch at 3619 cm⁻¹, showing good agreement with experimental data. mdpi.com Similarly, the carbonyl (C=O) stretching vibration is typically predicted in the 1740–1660 cm⁻¹ range. mdpi.com These theoretical predictions aid in the assignment of bands observed in experimental spectra. epstem.net
The electronic properties are also explored using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides information about the chemical reactivity and kinetic stability of a molecule. vjst.vnresearchgate.net A small energy gap suggests that a molecule is more reactive and that charge transfer interactions can occur within the molecule. nih.gov
| Parameter | Molecule/System | Basis Set | Calculated Value | Reference |
|---|---|---|---|---|
| O-H∙∙∙O Hydrogen Bond Distance | Benzoic Acid Dimer | B3LYP/6-311++G(2d,p) | 1.637 Å | vjst.vn |
| O-H Stretching Frequency | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | B3LYP/6-311++G(d,p) | 3619 cm⁻¹ | mdpi.com |
| C=O Stretching Frequency Range | General Carbonyls | N/A | 1740–1660 cm⁻¹ | mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule, providing insights into its reactivity. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue represents positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For benzoic acid derivatives and other related organic molecules, MEP analysis helps identify the most likely sites for intermolecular interactions. vjst.vnnih.gov The negative potential is typically concentrated around electronegative atoms like oxygen, particularly the carbonyl oxygen of the carboxylic acid group. nih.gov Conversely, the positive potential is found around hydrogen atoms, especially the acidic proton of the hydroxyl group. nih.gov This visualization of charge distribution is instrumental in understanding hydrogen bonding patterns and other non-covalent interactions that govern molecular recognition and crystal packing. researchgate.netresearchgate.net
Conformational Analysis and Energy Minimization
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. This is achieved by calculating the potential energy of each conformer, with the lowest energy conformer representing the most stable and abundant form of the molecule.
For molecules with rotatable bonds, such as the methoxy and carboxylic acid groups in this compound, multiple conformers can exist. Theoretical studies on similar structures, like 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), have utilized DFT methods (e.g., B3LYP/6-311++G**) to locate all possible conformational isomers and calculate their relative energies. researchgate.net This process of geometry optimization and energy calculation is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). vjst.vn These calculations can predict the excitation energies and oscillator strengths of electronic transitions, often showing good correlation with experimental absorption maxima. vjst.vnvjst.vn
Similarly, the gauge-independent atomic orbital (GIAO) method is frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Studies on related compounds have demonstrated a high degree of agreement between GIAO-calculated and experimentally observed NMR chemical shifts. mdpi.comepstem.net The prediction of vibrational spectra (FT-IR and FT-Raman) through DFT calculations is also a standard practice, where calculated frequencies and intensities help in the interpretation of experimental spectra. orientjchem.orgresearchgate.net
Molecular Docking Studies and Receptor Binding Simulations
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or enzyme (a receptor). nih.govmdpi.com This method is instrumental in drug discovery and development for screening potential therapeutic agents. nih.gov
The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govnih.gov
While specific molecular docking studies for this compound were not found, research on other benzoic acid derivatives demonstrates the utility of this approach. researchgate.netnih.gov For instance, various benzoic acid derivatives have been investigated as potential inhibitors of enzymes like the SARS-CoV-2 main protease and tyrosinase. nih.govmdpi.com These studies analyze the binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. researchgate.net The insights gained from such simulations help in identifying promising candidates for further experimental testing. nih.gov
| Receptor | Ligand | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Estrogen Receptor-α (ER-α) | Compound Cii | -10.14 | nih.gov |
| Estrogen Receptor-α (ER-α) | Control Ligand (IOG) | -12.84 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry and drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological or physical outcome.
For this compound and its analogs, QSAR and QSPR studies can provide significant insights into how variations in the substitution pattern on the benzoic acid scaffold influence their biological activities and properties. While specific, in-depth QSAR/QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining studies on closely related benzoic acid derivatives.
Detailed Research Findings
Research on various substituted benzoic acids has demonstrated that their biological activities, such as antimicrobial effects, are highly dependent on the nature and position of the substituents on the phenyl ring. These studies often employ a range of molecular descriptors to build predictive models.
Key Molecular Descriptors in QSAR/QSPR Models for Benzoic Acid Derivatives:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Molecular Connectivity Indices (e.g., ¹χv): These indices relate to the degree of branching and have been shown to correlate with the antimicrobial activity of p-hydroxy benzoic acid derivatives. nih.gov
Balaban Topological Index (J): This is another descriptor of molecular topology that has been found to be significant in the QSAR models of antimicrobial benzoic acid derivatives. nih.gov
Wiener Topological Index (W): This index, which represents the sum of distances between all pairs of atoms, has been identified as an important descriptor in QSAR studies of 2-amino benzoic acid derivatives.
Electronic Descriptors: These quantify the electronic aspects of the molecule.
Energy of the Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is often related to a molecule's ability to accept electrons and has been a key parameter in explaining the antimicrobial activity of 2-amino benzoic acid derivatives.
Shape and Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule.
Kier's Shape Indices (e.g., κₐ₁, κ₁): These indices quantify different aspects of molecular shape and have been successfully used in QSAR models for p-hydroxy benzoic acid derivatives. nih.gov
A study on the effect of positional isomerism of hydroxyl and methoxy substituents on the antibacterial activity of benzoic acid derivatives against Escherichia coli provides valuable data for understanding the structure-activity relationships. nih.gov The study demonstrated that the position of these functional groups significantly influences the minimum inhibitory concentration (MIC). For instance, 2-hydroxybenzoic acid showed stronger antibacterial activity than benzoic acid itself, while the addition of a hydroxyl or methoxyl group at other positions tended to weaken the effect. nih.gov
Interactive Data Tables
The following tables illustrate the kind of data used in QSAR and QSPR studies, drawing from research on the antibacterial activity of positional isomers of hydroxybenzoic and methoxybenzoic acids. This data highlights the importance of substituent placement, a key factor in any QSAR/QSPR model for a compound like this compound.
| Compound | Position of -OH Group | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Benzoic acid | - | 1 |
| 2-Hydroxybenzoic acid | ortho | 1 |
| 3-Hydroxybenzoic acid | meta | >1 |
| 4-Hydroxybenzoic acid | para | >1 |
Data derived from a study on the effect of positional isomerism of benzoic acid derivatives. nih.gov
| Compound | Position of -OCH₃ Group | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Benzoic acid | - | 1 |
| 2-Methoxybenzoic acid | ortho | >1 |
| 3-Methoxybenzoic acid | meta | >1 |
| 4-Methoxybenzoic acid | para | >1 |
Data derived from a study on the effect of positional isomerism of benzoic acid derivatives. nih.gov Note: ">1" indicates that the MIC is greater than 1 mg/mL, signifying weaker activity compared to benzoic acid.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 2-Hydroxy-3-methoxy-5-methylbenzoic acid, providing powerful tools for its separation from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. These methods are valued for their ability to separate the target compound from its precursors, synthetic byproducts, and degradation products. ekb.eg
A typical RP-HPLC method utilizes a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. For instance, a gradient system involving water and acetonitrile, both acidified with a small amount of formic or phosphoric acid to ensure the carboxylic acid group remains protonated, is often used. sielc.comvu.edu.au Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits maximum absorbance. ekb.eg The specificity of HPLC methods allows for the clear separation and quantification of the analyte, even in the presence of structurally related compounds. researchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrumentation | Agilent 1260 Infinity II or similar |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for identifying and quantifying volatile and semi-volatile compounds. For non-volatile molecules like this compound, a chemical derivatization step is required to increase their volatility and thermal stability. nih.gov This typically involves converting the polar functional groups (hydroxyl and carboxyl) into less polar silyl (B83357) derivatives, for example, by reacting the analyte with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.org
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. lipidmaps.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov GC-MS is particularly valuable in metabolomics research, where it can be used to profile a wide range of small molecule metabolites, including phenolic acids like this compound, in biological samples. mdpi.comnih.gov
Table 2: Representative GC-MS Temperature Program
| Step | Parameter | Value |
|---|---|---|
| 1 | Initial Oven Temperature | 60 °C |
| 2 | Hold Time | 1 minute |
| 3 | Temperature Ramp | 10 °C/min to 325 °C |
| 4 | Final Hold Time | 10 minutes |
This table illustrates a general oven program; specific conditions would be optimized for the derivatized analyte. nih.gov
Spectrometric Methods for Quantitative Analysis
Spectrometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a straightforward and accessible approach for the quantitative analysis of this compound. The presence of the substituted benzene (B151609) ring, a chromophore, allows the molecule to absorb light in the UV region of the electromagnetic spectrum. researchgate.net This absorption is due to π → π* electronic transitions within the aromatic system.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the quantification of this compound by measuring its absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from standards of known concentrations. The λmax for this compound would be determined by scanning a dilute solution across a range of UV wavelengths. This method is often used for rapid quantification when a pure sample is available and the sample matrix is simple.
Infrared (IR) spectroscopy is another valuable tool, used primarily for structural confirmation. It identifies the functional groups present in the molecule by detecting the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and C-O stretches of the ether and acid moieties. nist.govnih.gov
Development and Validation of Analytical Protocols
The development and validation of analytical protocols are critical to ensure that measurements are reliable, accurate, and reproducible. elsevier.com For a compound like this compound, any new analytical method, particularly for regulatory or quality control purposes, must undergo rigorous validation according to international guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netpsu.edu
The validation process assesses several key performance characteristics: mdpi.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. mdpi.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies on spiked samples. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Representative Validation Parameters for a Hypothetical HPLC Method
| Parameter | Typical Acceptance Criteria/Results |
|---|---|
| Linearity (Range) | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
These values are illustrative and based on typical results for similar validated methods. researchgate.netmdpi.com
Utilization as Research Standards and Reference Compounds
This compound serves as a research standard and reference compound in various analytical applications. A reference standard is a highly purified and well-characterized substance used for qualitative identification and quantitative analysis. Chemical suppliers provide this compound with a certified purity or assay value, ensuring its suitability for use as a standard. sigmaaldrich.com
In this capacity, it is used to:
Calibrate analytical instruments and establish standard curves for the quantification of the compound in experimental samples.
Verify the performance of analytical methods (e.g., system suitability tests in HPLC).
Serve as a starting material or intermediate in synthetic chemistry, where its purity is critical for the outcome of subsequent reactions.
Act as a reference marker in metabolomics or natural product analysis to confirm the presence of the compound in complex extracts.
The availability of this compound as a high-purity standard is essential for ensuring the accuracy, comparability, and validity of research findings across different laboratories.
Emerging Research Avenues and Future Academic Directions for 2 Hydroxy 3 Methoxy 5 Methylbenzoic Acid
The chemical scaffold of 2-Hydroxy-3-methoxy-5-methylbenzoic acid presents a foundational structure ripe for exploration across various scientific disciplines. Its unique arrangement of hydroxyl, methoxy (B1213986), and carboxylic acid functional groups on a benzene (B151609) ring offers numerous possibilities for modification and application. The following sections delve into prospective research pathways that could unlock the full potential of this compound.
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-3-methoxy-5-methylbenzoic acid, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves sequential alkylation and hydrolysis steps. For example:
- Methylation : Reacting 3-hydroxy-5-methylbenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions to introduce the methoxy group .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Critical Parameters :
- Temperature control (60–80°C) to avoid demethylation.
- Anhydrous solvents to prevent side reactions.
- Stoichiometric excess of methylating agent (1.2–1.5 eq) for complete substitution.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects O–H stretching (3200–3600 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C–O (1250–1300 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 196.0735 g/mol).
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
Methodological Answer:
Q. What strategies address conflicting bioactivity data in studies of derivatives (e.g., receptor binding vs. cytotoxicity)?
Methodological Answer:
- Systematic Variation : Synthesize analogs with controlled substituent changes (e.g., halogenation at position 5) to isolate structure-activity relationships .
- Assay Optimization :
- Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. MTT assays for cytotoxicity).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) and pH (physiological buffers).
- Case Study : Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid showed divergent dopamine D2 vs. serotonin 5-HT3 receptor affinities due to steric hindrance from the chloro substituent .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
